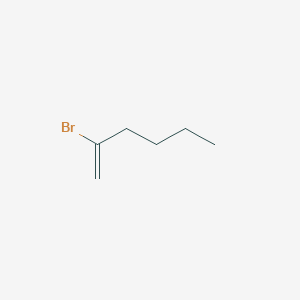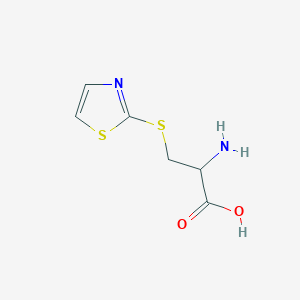![molecular formula C11H19NOS B12088028 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol is an organic compound with the molecular formula C11H19NOS. This compound features a thiophene ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The thiophene derivative undergoes alkylation with an appropriate alkyl halide to introduce the thiophen-3-ylmethyl group.
Amination: The alkylated thiophene is then reacted with an amine to form the thiophen-3-ylmethylamino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the pentan-1-ol position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol
- 4-Methyl-2-[(thiophen-4-ylmethyl)amino]pentan-1-ol
- 4-Methyl-2-[(furan-3-ylmethyl)amino]pentan-1-ol
Uniqueness
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol is unique due to the specific positioning of the thiophene ring and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19NOS |
|---|---|
Poids moléculaire |
213.34 g/mol |
Nom IUPAC |
4-methyl-2-(thiophen-3-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-9(2)5-11(7-13)12-6-10-3-4-14-8-10/h3-4,8-9,11-13H,5-7H2,1-2H3 |
Clé InChI |
LMSFTWSABRDJMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CO)NCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)





![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)
![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)


![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)


